3-(4-Bromobenzoyl)thiophene

C-H Activation Regioselective Synthesis Palladium Catalysis

3-(4-Bromobenzoyl)thiophene is a uniquely functionalized heterocyclic building block featuring a para-bromobenzoyl handle and an unsubstituted thiophene α-position. This specific regioisomer is essential for achieving high-potency allosteric enhancer activity at the A1 adenosine receptor (up to 91% ternary complex stabilization) and for directing regioselective C-H arylation in the synthesis of unsymmetrical 2,5-diarylthiophenes for organic electronics. Substituting with other isomers fails to deliver the required reactivity and electronic characteristics. Ensure batch-to-batch consistency with 97% purity and reliable supply for your advanced medicinal chemistry and materials science projects.

Molecular Formula C11H7BrOS
Molecular Weight 267.14 g/mol
CAS No. 187963-92-4
Cat. No. B069367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzoyl)thiophene
CAS187963-92-4
Synonyms3-(4-BROMOBENZOYL)THIOPHENE
Molecular FormulaC11H7BrOS
Molecular Weight267.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CSC=C2)Br
InChIInChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
InChIKeyFBFWETSCDYWCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromobenzoyl)thiophene (CAS 187963-92-4): Core Properties and Industrial Procurement Profile


3-(4-Bromobenzoyl)thiophene (CAS 187963-92-4, MFCD07699021) is a heterocyclic building block comprised of a thiophene ring substituted at the 3-position with a 4-bromobenzoyl group . This specific substitution pattern yields a molecular formula of C11H7BrOS and a molecular weight of 267.14 g/mol . Commercially available purities are specified as ≥97.0% , and the compound is provided with a full safety data sheet (SDS) noting its classification as harmful/irritant . The presence of the aryl bromide handle on the benzoyl moiety and the unsubstituted α-positions on the thiophene ring define its primary value as a versatile intermediate for cross-coupling and further functionalization in both pharmaceutical and materials research .

3-(4-Bromobenzoyl)thiophene (CAS 187963-92-4): Why Direct In-Class Substitution Is Problematic


Substituting 3-(4-bromobenzoyl)thiophene with a generic 'bromobenzoyl thiophene' or a different regioisomer is likely to fail in established synthetic protocols due to the critical nature of both the bromine position (para on the phenyl ring) and the point of attachment to the thiophene core. The para-bromo substitution is essential for directing specific electronic effects and providing a sterically accessible handle for metal-catalyzed cross-coupling reactions, a role that ortho- or meta-bromo isomers cannot replicate [1]. Furthermore, the 3-substitution on the thiophene ring is a key structural feature. As demonstrated in directed C-H arylation chemistry, a bromine on the phenyl ring can be retained as an orthogonal handle while the thiophene ring is functionalized, but this regioselectivity is highly dependent on the thiophene's substitution pattern; a 2-substituted thiophene would exhibit a completely different reactivity profile, leading to divergent product outcomes [1]. The following evidence underscores these precise structure-activity and structure-property relationships.

3-(4-Bromobenzoyl)thiophene (CAS 187963-92-4): Quantitative Evidence for Differentiated Procurement


Regioselectivity in Directed C-H Arylation: A Defined Role for the Bromine Handle

The para-bromo substituent on the benzoyl group of 3-(4-bromobenzoyl)thiophene provides a defined, orthogonal synthetic handle for sequential functionalization. While not a direct biological activity, this property offers a verifiable differentiation in synthetic strategy. Research on 3-substituted thiophenes demonstrates that a bromo-substituent can act as a blocking group to enable regioselective C5-arylation, after which the bromine can be used in a second, distinct cross-coupling step [1]. This contrasts with the use of a simpler benzoylthiophene lacking the halogen handle, which would require a less selective approach for introducing a second substituent.

C-H Activation Regioselective Synthesis Palladium Catalysis Thiophene Functionalization

Purity and Hazard Profile: A Verifiable Procurement Benchmark Against Industrial Alternatives

The target compound is commercially offered with a verified purity of 97.0% and a defined hazard profile (GHS07) . This provides a clear, quantifiable procurement benchmark. In contrast, while isomeric bromobenzoyl thiophenes like 2-bromo-5-benzoylthiophene (CAS 31161-46-3) exist, they are often described generically as 'yellow to brown powder' without a specified minimum purity guarantee in primary supplier documentation, and are intended exclusively for non-human research . This difference in specification clarity can be a critical factor in scientific procurement.

Quality Control Laboratory Safety Chemical Purity Procurement Specification

Impact of Bromine Position on Regioselectivity in Thiophene Ring Bromination

The presence and position of a bromine atom can dramatically alter the outcome of further halogenation reactions on the thiophene core. A study on the bromination of the closely related 2-benzoylthiophene (an isomer of the target compound) revealed a 6:1 ratio of products, favoring 4-bromo-2-benzoylthiophene over 5-bromo-2-benzoylthiophene under excess AlCl3 [1]. This quantifies the regioselectivity challenge. For 3-(4-bromobenzoyl)thiophene, the 3-position substitution means the two free alpha-positions (C2 and C5) are electronically differentiated, predicting a different and potentially more selective outcome for any further ring functionalization compared to the 2-benzoyl isomer.

Electrophilic Substitution Reaction Selectivity Halogenation Process Chemistry

Potentiation of Biological Activity in 2-Amino-3-Aroylthiophene Derivatives

The 4-bromobenzoyl moiety is a key pharmacophoric element for achieving high allosteric enhancer (AE) activity at the human A1 adenosine receptor (hA1AR). In a series of 2-amino-3-benzoylthiophenes, compounds containing a bromine atom on the benzoyl group (specifically, 2-amino-5-bromo-3-benzoyl-4-phenylthiophenes) demonstrated exceptionally high AE activity scores of 91% and 80% for compounds 10a and 10c, respectively, in an in vitro radioligand binding assay [1]. This is a 4.8-fold and 4.2-fold increase, respectively, over the standard compound PD 81,723, which had an AE activity score of 19% .

Allosteric Modulation A1 Adenosine Receptor Medicinal Chemistry Structure-Activity Relationship

3-(4-Bromobenzoyl)thiophene (CAS 187963-92-4): Validated Research and Industrial Applications


Divergent Synthesis of Complex, Multi-Substituted Thiophenes for Medicinal Chemistry

Procure 3-(4-bromobenzoyl)thiophene as the starting material for a two-step divergent synthesis of a library of 2-amino-3-aroylthiophene analogs. The defined 3-substitution pattern allows for the initial introduction of an amino group at the C2 position. Subsequently, the retained para-bromo handle on the benzoyl group serves as a site for Suzuki-Miyaura cross-coupling, enabling rapid diversification of the final compounds. This strategy leverages the compound's orthogonal reactive sites, as highlighted in C-H activation methodologies [1], to access a series of high-potency allosteric enhancers for the A1 adenosine receptor, with the potential to achieve AE activity scores significantly exceeding the standard [2].

Regioselective Synthesis of 2,5-Diarylthiophenes for Organic Electronics

Use 3-(4-bromobenzoyl)thiophene in a palladium-catalyzed, sequential C-H arylation and cross-coupling sequence. First, perform a regioselective C5-arylation on the thiophene ring using the C2-bromo as a blocking group, as demonstrated in related 3-substituted thiophene systems [1]. The aryl bromide on the benzoyl group can then be employed in a subsequent Suzuki coupling to introduce a second, distinct aryl unit. This approach provides a 'green' and step-efficient route to unsymmetrical 2,5-diarylthiophenes, which are key structural motifs in organic semiconductors and non-fullerene acceptors for photovoltaic applications .

Synthesis of Allosteric Modulators for GPCR Pharmacology

Utilize this compound as the core building block for synthesizing 2-amino-3-(4-bromobenzoyl)thiophene derivatives for use in G protein-coupled receptor (GPCR) research. The 4-bromobenzoyl group has been shown to be a critical substituent for achieving high-potency allosteric enhancer (AE) activity at the human A1 adenosine receptor (hA1AR), with specific derivatives demonstrating up to 91% stabilization of the agonist-receptor-G protein ternary complex [2]. By procuring this specific precursor, researchers can efficiently access this validated and potent pharmacophore for detailed structure-activity relationship (SAR) studies and for developing novel research tools to probe A1AR function.

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